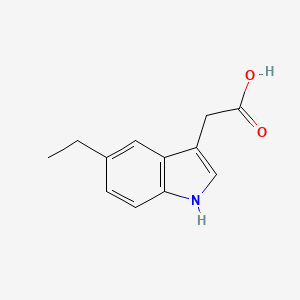
5-エチル-1H-インドール-3-イル酢酸
説明
2-(5-ethyl-1H-indol-3-yl)acetic acid, also known as 5-ethyl indole acetic acid (EIAA), is an organic compound that has been widely studied for its potential applications in scientific research. It is a derivative of indole acetic acid (IAA), a plant hormone that plays a role in plant growth and development. EIAA has been found to have similar biochemical and physiological effects to IAA, but with some distinct advantages.
科学的研究の応用
細胞生物学における役割
5-エチルインドール-3-酢酸を含むインドールは、細胞生物学において重要な役割を果たしています . 近年、これらの分子および天然物は、人間のさまざまな疾患の治療における潜在的な用途が期待されており、注目を集めています .
がん細胞の治療
5-エチルインドール-3-酢酸などのインドール誘導体は、がん細胞の治療における生物活性化合物の可能性として研究されています . これらの独自の特性は、腫瘍学研究における有望な分野となっています .
抗菌作用
インドール誘導体の抗菌特性は、さまざまな種類の微生物に対抗するのに役立ちます . このことから、5-エチルインドール-3-酢酸は、新たな抗菌剤の開発のための潜在的な候補となります .
植物生長ホルモン
インドールの誘導体であるインドール-3-酢酸は、植物生長ホルモンとして作用することが知られています . 植物細胞の伸長と分裂を誘導し、制御不能な成長をもたらします . このことから、5-エチルインドール-3-酢酸は、農業においても同様の用途を持つ可能性があります。
微生物における役割
インドール-3-酢酸は、微生物の成長と発達、さらには植物との相互作用において重要な役割を果たしています . 構造的類似性を考えると、5-エチルインドール-3-酢酸は、微生物に対して同様の効果を持つ可能性があります .
潜在的な抗酵素作用
インドール誘導体は、さまざまな抗酵素剤の阻害剤としての可能性について研究されています . これは、5-エチルインドール-3-酢酸が、糖尿病、アルツハイマー病、その他の炎症性疾患などの治療に使用できる可能性を示唆しています .
作用機序
Target of Action
Indole derivatives, which include 5-ethylindole-3-acetic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can result in a range of effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives, including 5-ethylindole-3-acetic acid, are known to influence various biological pathways . These pathways can lead to a range of downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
生化学分析
Biochemical Properties
2-(5-ethyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, have been shown to interact with enzymes involved in the synthesis and degradation of auxins, a class of plant hormones . These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 2-(5-ethyl-1H-indol-3-yl)acetic acid can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
2-(5-ethyl-1H-indol-3-yl)acetic acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . In plant cells, 2-(5-ethyl-1H-indol-3-yl)acetic acid, like other auxins, promotes cell elongation and division, contributing to plant growth and development . These effects are mediated through the regulation of gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-ethyl-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, 2-(5-ethyl-1H-indol-3-yl)acetic acid can inhibit or activate enzymes involved in auxin metabolism, thereby regulating the levels of active auxins in cells . Additionally, it can modulate gene expression by binding to transcription factors or influencing epigenetic modifications . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-ethyl-1H-indol-3-yl)acetic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, in vitro experiments have demonstrated that 2-(5-ethyl-1H-indol-3-yl)acetic acid can induce apoptosis in cancer cells over a prolonged period . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of 2-(5-ethyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
2-(5-ethyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis, degradation, and conversion to other metabolites . For instance, it can be synthesized from tryptophan through the indole-3-pyruvic acid pathway . Additionally, it can be metabolized to other bioactive compounds that participate in various physiological processes.
Transport and Distribution
The transport and distribution of 2-(5-ethyl-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-(5-ethyl-1H-indol-3-yl)acetic acid can influence its biological activity and function.
Subcellular Localization
The subcellular localization of 2-(5-ethyl-1H-indol-3-yl)acetic acid plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in plant cells, auxins, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, are often localized in the cytoplasm and nucleus, where they regulate gene expression and cellular processes . The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
2-(5-ethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568046 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52531-12-1 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





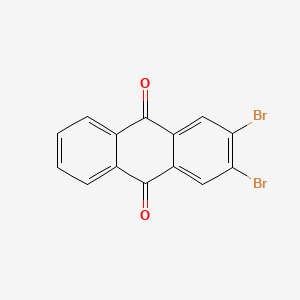
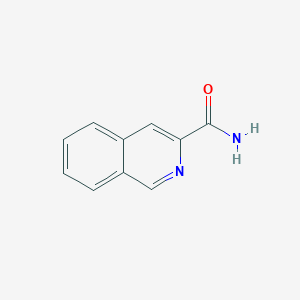


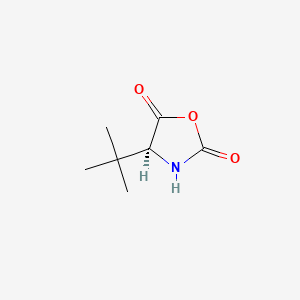
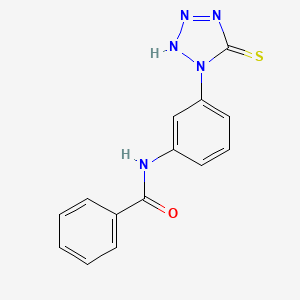
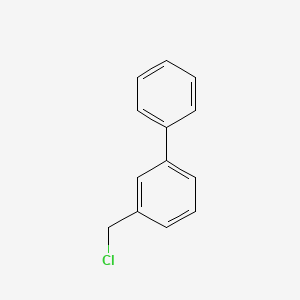

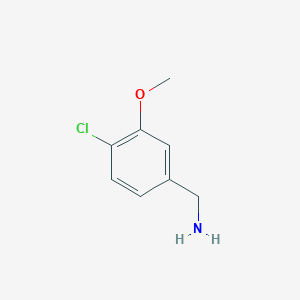
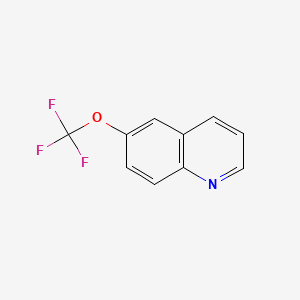
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)